Acetic acid;ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate
Overview
Description
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl ring, a benzoate ester, and a dimethylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions.
Esterification: The benzoate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Acetic acid;ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The dimethylamino group plays a crucial role in binding to target sites, while the ester groups facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares the dimethylamino and benzoate ester groups but lacks the pyrrolidinyl ring.
2,5-Dioxo-1-pyrrolidinyl benzoate: Contains the pyrrolidinyl ring and benzoate ester but lacks the dimethylamino group.
Uniqueness
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
acetic acid;ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4.C2H4O2/c1-4-28-21(27)14-5-9-17(10-6-14)24-19(25)13-18(20(24)26)22-15-7-11-16(12-8-15)23(2)3;1-2(3)4/h5-12,18,22H,4,13H2,1-3H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDNNNDYOXSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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